![molecular formula C14H15N7O B2875391 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide CAS No. 2034558-07-9](/img/structure/B2875391.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylpyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

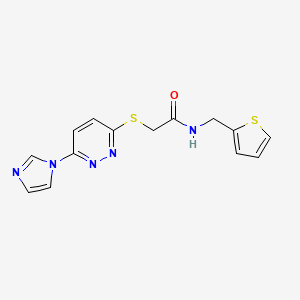

[1,2,4]Triazolo[1,5-a]pyrimidines are a class of fused heterocycles that have been studied due to their valuable biological properties . They have been reported to possess herbicidal, antifungal, antitubercular, and antibacterial activities . Polycyclic systems containing the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, calcium channel modulators, and they can be used for the treatment of Alzheimer’s disease and insomnia .

Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a subtype of bioisosteric purine analogs . The structure of these compounds can be confirmed by IR, 1H-NMR, MS and elemental analysis .Chemical Reactions Analysis

The reactions involved in the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines include the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions . N-(2-pyrimido)amidines and guanidylpyrimidines can be converted to the target system via oxidation under different conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can be determined by techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activities :

- A study focused on synthesizing novel N-arylpyrazole-containing enaminones, which led to the formation of substituted pyridine derivatives and [1,2,4]triazolo[4,3-a]pyrimidines. These compounds, including triazolo[1,5-a]pyrimidine derivatives, demonstrated significant cytotoxic effects against human breast and liver carcinoma cell lines, comparable to 5-fluorouracil. They also exhibited antimicrobial activities (Riyadh, 2011) Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities.

Anticancer and Anti-5-lipoxygenase Agents :

- Another study synthesized a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which were evaluated for their cytotoxic and 5-lipoxygenase inhibition activities. The structure-activity relationship was discussed to understand their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016) Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents.

Synthesis and Biological Evaluation :

- Research on the synthesis of pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, revealed excellent in vitro antitumor activity against MCF-7 cell line, along with antimicrobial and antioxidant activities. The study also involved density functional theory (DFT) calculations for better understanding of the compounds' properties (Farag & Fahim, 2019) Synthesis, biological evaluation and DFT calculation of novel pyrazole and pyrimidine derivatives.

Synthesis of New Derivatives :

- A study focused on synthesizing new series of pyrazolo[1,5-a]pyrimidines and related compounds, highlighting their antitrypanosomal activity. The synthesis involved various heterocyclic amines and diazonium salts, leading to the formation of diverse pyrazolo[1,5-a]pyrimidine derivatives with pharmaceutical interest (Abdelriheem, Zaki, & Abdelhamid, 2017) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.

Phosphodiesterase Inhibitory Activity :

- Research into a series of 6-phenylpyrazolo[3,4-d]pyrimidones, which are specific inhibitors of cGMP specific (type V) phosphodiesterase, was conducted. This included evaluations of enzymatic and cellular activity as well as in vivo oral antihypertensive activity, demonstrating the potential of these compounds in medical research (Dumaitre & Dodic, 1996) Synthesis and cyclic GMP phosphodiesterase inhibitory activity of a series of 6-phenylpyrazolo[3,4-d]pyrimidones.

Wirkmechanismus

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The compound affects the ERK signaling pathway . By inhibiting CDK2, it results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This suppression of the ERK signaling pathway leads to downstream effects, including the induction of cell apoptosis and G2/M phase arrest .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound exhibits potent dual activity against examined cell lines and CDK2 . It significantly inhibits the growth of these cell lines, showing superior cytotoxic activities against MCF-7 and HCT-116 . Furthermore, it induces significant alterations in cell cycle progression and apoptosis within HCT cells .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N7O/c1-10-5-17-12(7-16-10)13(22)15-4-2-3-11-6-18-14-19-9-20-21(14)8-11/h5-9H,2-4H2,1H3,(H,15,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMKFOCHFYFNRBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2875309.png)

![6-[5-(3-Chloro-4-methoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2875310.png)

![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2875313.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-5-(4-chlorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2875316.png)

![N-Cyclopropyl-3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]benzamide](/img/structure/B2875317.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B2875319.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2875322.png)